trizinc;diborate

Thermal stability Dehydration temperature High-temperature polymers

Trizinc diborate (CAS 12536-65-1), also referred to as zinc borate or diboron trizinc hexaoxide with molecular formula B₂O₆Zn₃ and a molecular weight of 313.8 g/mol, belongs to the family of inorganic zinc borate compounds widely deployed as multifunctional flame retardants and smoke suppressants. Among the numerous zinc borate variants distinguished by their ZnO:B₂O₃:H₂O stoichiometric ratios, the anhydrous form represented by this CAS number is characterized by the absence of structural water of hydration, endowing it with fundamentally different thermal processing behaviour compared to the commercially dominant hydrated grades such as 2ZnO·3B₂O₃·3.5H₂O (Firebrake ZB, CAS 138265-88-0).

Molecular Formula B2O6Zn3
Molecular Weight 313.8 g/mol
CAS No. 12536-65-1
Cat. No. B077720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrizinc;diborate
CAS12536-65-1
SynonymsZINC BORATE EXTRA PURE
Molecular FormulaB2O6Zn3
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESB([O-])([O-])[O-].B([O-])([O-])[O-].[Zn+2].[Zn+2].[Zn+2]
InChIInChI=1S/2BO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2
InChIKeyBIKXLKXABVUSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in dilute acids;  slightly soluble in water
0.3% in water at 20 °C

Trizinc Diborate (CAS 12536-65-1) — Anhydrous Zinc Borate for High-Temperature Polymer Flame Retardancy


Trizinc diborate (CAS 12536-65-1), also referred to as zinc borate or diboron trizinc hexaoxide with molecular formula B₂O₆Zn₃ and a molecular weight of 313.8 g/mol, belongs to the family of inorganic zinc borate compounds widely deployed as multifunctional flame retardants and smoke suppressants [1]. Among the numerous zinc borate variants distinguished by their ZnO:B₂O₃:H₂O stoichiometric ratios, the anhydrous form represented by this CAS number is characterized by the absence of structural water of hydration, endowing it with fundamentally different thermal processing behaviour compared to the commercially dominant hydrated grades such as 2ZnO·3B₂O₃·3.5H₂O (Firebrake ZB, CAS 138265-88-0) [2]. Its melting point is approximately 980 °C, and it is insoluble in water, ethanol, and common organic solvents while being soluble in strong acids .

Why Generic Zinc Borate Substitution Fails: Procuring Trizinc Diborate (CAS 12536-65-1) vs. Hydrated Analogs


The term "zinc borate" encompasses at least thirteen structurally distinct hydrated binary phases, each with a unique dehydration onset temperature, ZnO/B₂O₃ ratio, and flame-retardant mechanism [1]. The commercially prevalent Firebrake ZB (2ZnO·3B₂O₃·3.5H₂O, CAS 138265-88-0) undergoes endothermic dehydration beginning at approximately 290 °C, releasing water vapour that cools the condensed phase and dilutes combustible gases [2]. In contrast, the anhydrous form (CAS 12536-65-1, corresponding to 2ZnO·3B₂O₃ composition) exhibits no dehydration mass loss up to ~400 °C, making it indispensable for polymer systems processed above 300 °C—such as nylon 4,6, polyetherketone, and polysulfone—where premature water release from hydrated grades would cause hydrolytic degradation, foaming, and loss of mechanical integrity [3]. Furthermore, zinc borate is not interchangeable with other metal-borate flame retardants (e.g., magnesium borate, calcium borate); zinc–borate complexes have been shown to be superior in heat resistance and synergistic efficiency when paired with antimony trioxide or aluminum trihydrate [4]. Substitution without verifying the precise stoichiometric form therefore risks both processing failure and compromised fire-safety performance.

Trizinc Diborate (CAS 12536-65-1) — Quantitative Head-to-Head Performance Evidence vs. Alternatives


Thermal Processing Window: Anhydrous Zinc Borate (CAS 12536-65-1) vs. Hydrated Firebrake ZB (CAS 138265-88-0)

The anhydrous zinc borate form (2ZnO·3B₂O₃, CAS 12536-65-1/12767-90-7) exhibits thermal resistance with less than 1% mass loss at 400 °C, in contrast to the hydrated Firebrake ZB (2ZnO·3B₂O₃·3.5H₂O, CAS 138265-88-0) which undergoes endothermic dehydration starting at approximately 290 °C with a mass loss of 10–14.5% corresponding to the loss of structural water [1][2]. This ~110 °C shift in the onset of thermal decomposition is critical for polymer systems processed above 300 °C, where the anhydrous form remains stable up to 600 °C in certain formulations [3].

Thermal stability Dehydration temperature High-temperature polymers TGA

Smoke Suppression Efficiency: Zinc Borate vs. Antimony Trioxide in Chloroprene Rubber

In a direct comparative study of chloroprene rubber (CR) composites, the combination of zinc borate (ZnB, 2ZnO·3B₂O₃·3.5H₂O) and antimony trioxide (Sb₂O₃) achieved substantial smoke suppression: the specific optical density at 1.5 min (Ds₁.₅), at 4.0 min (Ds₄.₀), and the maximum smoke density (Dsₘₐₓ) were reduced by 78.6%, 47.1%, and 54.2%, respectively, relative to the unmodified CR baseline [1]. These reductions were attributed to the condensed-phase char-promoting action of zinc borate, which complements the gas-phase radical-quenching mechanism of Sb₂O₃. While Sb₂O₃ alone provides some smoke suppression, zinc borate is recognized as a more effective and cost-competitive smoke suppressant, offering the additional benefit of lower toxicity [2].

Smoke suppression Chloroprene rubber Sb₂O₃ replacement Cone calorimetry

Partial Sb₂O₃ Replacement in Flexible PVC: Zinc Borate Delivers Superior Flame Retardancy and 22.1% Lower Total Smoke Release

When zinc borate (ZB) partially replaces antimony trioxide (Sb₂O₃) in flexible PVC (fPVC) films for automotive interior materials, the formulation with 2 phr ZB + 2 phr Sb₂O₃ (2ZB/2Sb₂O₃) outperforms the conventional 4 phr Sb₂O₃ (4Sb₂O₃) reference across all key cone calorimeter metrics: peak heat release rate (PHRR) is reduced by 32.1%, total heat release (THR) by 27.5%, and total smoke release (TSR) by 22.1% [1]. Critically, the TSR reduction of 22.1% is observed with ZB, whereas substituting with stannic oxide (SnO₂) at the same loading actually increases TSR by 16.5%, demonstrating that ZB uniquely addresses the char-formation deficiency of Sb₂O₃ in the condensed phase [1].

Flexible PVC Antimony trioxide replacement Automotive interiors Cone calorimetry

ZB + Magnesium Carbonate Synergy as Complete Sb₂O₃ Alternative: LOI 30.2% and UL-94 V-0 in Flexible PVC

A study systematically comparing standalone zinc borate (ZB), zinc carbonate (ZC), magnesium carbonate (MC), and their combinations as total Sb₂O₃ replacements in flexible PVC found that the simultaneous use of 5 phr ZB + 5 phr MC achieved a limiting oxygen index (LOI) of 30.2% and a UL-94 V-0 rating without dripping—performance that was superior to the standalone use of ZB, ZC, or MC individually [1]. The ZB component accelerates dehydrochlorination and promotes charring during the early stage of flame burning, while MC provides long-term static thermal stability through HCl absorption, yielding a synergistic combination that addresses both acute fire performance and long-term thermal ageing [1].

Halogen-free flame retardant PVC static thermal stability LOI UL-94

ZB Outperforms High-Molecular-Weight Siloxane (SIL) as Synergist in Aliphatic Polyketone Composites

In aliphatic polyketone (POK) composites containing 10 wt% aluminum diethyl phosphinate (OF) as the primary flame retardant, zinc borate (ZB) was directly compared with high-molecular-weight siloxane (SIL) as a synergist at addition levels of 1, 2, and 4 wt%. ZB was found to be more efficient than SIL in increasing the limiting oxygen index (LOI), and more efficient than SIL in decreasing both the fire growth rate index (FIGRA) and the maximum average rate of heat emission (MARHE) as measured by cone calorimetry [1]. At the optimal loading of 10 wt% OF + 4 wt% ZB, the composite achieved a LOI >32% and a smoke density value <150, meeting the EN 45545-2 HL3 requirements for railway vehicle interiors (R22) [1]. These LOI and smoke density values were not achievable with SIL at equivalent loading.

Aliphatic polyketone Synergist comparison LOI Smoke density FIGRA

ZB + ATH Synergy in Aerospace Epoxy: Substantial PHRR Reduction Demonstrating Cooperative Flame Retardancy

In a study evaluating the flame retardancy of RTM6 aerospace-grade epoxy resin, the combination of zinc borate (ZB) and aluminum trihydrate (ATH) at various concentrations produced synergistic effects that substantially decreased the peak heat release rate (PHRR) and average heat release rate (HRR Average) compared to formulations containing either additive alone [1]. Cone calorimeter data revealed that the combustion behaviour improvement was attributable specifically to the cooperative action of ZB and ATH rather than to a simple additive contribution. Thermogravimetric analysis indicated that the synergistic effect is linked to the complementary dehydration temperature ranges: ATH releases water at ~180–200 °C, while ZB (hydrated form) dehydrates at ~290 °C, extending the endothermic cooling window across a broader temperature span [1][2].

Aerospace composites Epoxy resin ATH synergy Cone calorimetry PHRR

Where Trizinc Diborate (CAS 12536-65-1) Delivers Proven Value: Evidence-Based Application Scenarios


High-Temperature Engineering Thermoplastics (Nylon 4,6, Polyetherketone, Polysulfone, Fluoropolymers)

For polymer systems requiring processing temperatures above 290–300 °C, the anhydrous zinc borate form (CAS 12536-65-1) is the only viable zinc borate option. Hydrated grades such as Firebrake ZB (CAS 138265-88-0) begin endothermic dehydration at approximately 290 °C, releasing structural water that causes hydrolytic polymer degradation, foaming, and surface defects during extrusion or injection moulding [1]. The anhydrous form, with less than 1% mass loss at 400 °C [2], is explicitly specified in patent literature as the preferred flame-retardant synergist for nylon 4,6 processed above 300 °C [3]. Commercial anhydrous zinc borate products are stable up to 600 °C, enabling incorporation into polyetherketone, polysulfone, and fluoropolymer systems where no hydrated alternative is processable [4].

Halogenated Flexible PVC with Partial or Complete Sb₂O₃ Replacement (Wire & Cable, Automotive Interiors)

Regulatory pressure on antimony trioxide (Sb₂O₃) is driving formulators toward partial or total replacement strategies in flexible PVC. Zinc borate (ZB) is uniquely effective in this role: a 2 phr ZB + 2 phr Sb₂O₃ combination reduces PHRR by 32.1%, THR by 27.5%, and TSR by 22.1% compared to a 4 phr Sb₂O₃ reference, while stannic oxide (SnO₂) at equivalent loading increases TSR by 16.5% [1]. For complete Sb₂O₃ elimination, a 5 phr ZB + 5 phr magnesium carbonate (MC) system achieves a LOI of 30.2% and UL-94 V-0 without dripping, with the ZB component promoting early-stage charring via accelerated dehydrochlorination [2]. These data provide direct, quantitative justification for selecting ZB over alternative synergists in PVC formulations.

Railway and Mass-Transit Interior Composites Requiring EN 45545-2 HL3 Compliance

EN 45545-2 HL3 for railway vehicle interiors (R22) mandates a minimum LOI of 32% and a maximum smoke density of 150. In aliphatic polyketone (POK) composites flame-retarded with aluminum diethyl phosphinate (OF), only zinc borate (ZB) as a synergist—not high-molecular-weight siloxane (SIL)—is capable of simultaneously achieving both thresholds: 10 wt% OF + 4 wt% ZB yields LOI >32% and smoke density <150 [1]. Moreover, ZB is more efficient than SIL in reducing FIGRA and MARHE values in cone calorimeter testing [1]. For procurement specifications targeting rail interior materials, ZB is therefore the empirically validated synergist of choice.

Aerospace Epoxy Composite Flame Retardancy via Cooperative ATH-ZB Synergy

Aerospace epoxy systems such as RTM6 benefit from the complementary dehydration profiles of aluminum trihydrate (ATH, ~180–200 °C) and zinc borate (~290 °C), which together extend the endothermic cooling window and promote robust char formation across a wider temperature range than either additive alone [1]. Cone calorimeter data confirm that ZB + ATH combinations produce synergistic reductions in PHRR and HRR Average that exceed the simple additive contributions of each filler [1]. This cooperative mechanism enables lower total filler loadings to achieve target fire-performance levels, preserving the mechanical and processing properties critical to aerospace composite qualification.

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